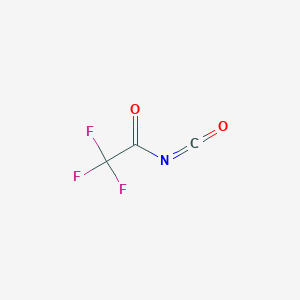
Diethyl (4-methoxy-2-nitrophenyl)malonate
概要
説明
Diethyl (4-methoxy-2-nitrophenyl)malonate, also known as MEMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MEMM is a malonate derivative that is widely used in the synthesis of various organic compounds.
科学的研究の応用
Diethyl (4-methoxy-2-nitrophenyl)malonate has been widely used as a key intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry. Additionally, Diethyl (4-methoxy-2-nitrophenyl)malonate has been used as a reagent in the synthesis of various natural products, which have potential biological activities.
作用機序
The mechanism of action of Diethyl (4-methoxy-2-nitrophenyl)malonate is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as amines, alcohols, and thiols. This reactivity has been exploited in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Diethyl (4-methoxy-2-nitrophenyl)malonate. However, it has been reported to exhibit moderate toxicity towards various cell lines. Additionally, it has been shown to inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
Diethyl (4-methoxy-2-nitrophenyl)malonate has several advantages as a reagent in lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it has several limitations. Diethyl (4-methoxy-2-nitrophenyl)malonate is sensitive to moisture and air, and it can decompose if not stored properly. Additionally, it can be difficult to handle due to its potential toxicity.
将来の方向性
There are several future directions for the research on Diethyl (4-methoxy-2-nitrophenyl)malonate. One potential direction is the synthesis of Diethyl (4-methoxy-2-nitrophenyl)malonate derivatives with improved reactivity and selectivity. Additionally, the biological activities of Diethyl (4-methoxy-2-nitrophenyl)malonate and its derivatives could be explored further. Finally, the potential applications of Diethyl (4-methoxy-2-nitrophenyl)malonate in the field of materials science could be investigated, as it has been shown to exhibit interesting optical and electronic properties.
Conclusion:
In conclusion, Diethyl (4-methoxy-2-nitrophenyl)malonate is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethyl (4-methoxy-2-nitrophenyl)malonate in various fields of research.
特性
CAS番号 |
10565-15-8 |
|---|---|
製品名 |
Diethyl (4-methoxy-2-nitrophenyl)malonate |
分子式 |
C14H17NO7 |
分子量 |
311.29 g/mol |
IUPAC名 |
diethyl 2-(4-methoxy-2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)10-7-6-9(20-3)8-11(10)15(18)19/h6-8,12H,4-5H2,1-3H3 |
InChIキー |
OYBZYLASBSWKEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
正規SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)





